molecular formula C15H33N3O3 B13832484 Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine CAS No. 3960-05-2

Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine

Cat. No.: B13832484
CAS No.: 3960-05-2
M. Wt: 303.44 g/mol
InChI Key: BYWNSSMFBBZKMO-UHFFFAOYSA-N
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Description

Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine (CAS: 223-563-6) is a triazine derivative with three 3-methoxypropyl substituents symmetrically attached to a hexahydro-s-triazine core. This compound’s methoxypropyl groups likely confer distinct solubility and reactivity profiles, differentiating it from hydroxy- or amino-substituted triazines.

Properties

CAS No.

3960-05-2

Molecular Formula

C15H33N3O3

Molecular Weight

303.44 g/mol

IUPAC Name

1,3,5-tris(3-methoxypropyl)-1,3,5-triazinane

InChI

InChI=1S/C15H33N3O3/c1-19-10-4-7-16-13-17(8-5-11-20-2)15-18(14-16)9-6-12-21-3/h4-15H2,1-3H3

InChI Key

BYWNSSMFBBZKMO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CN(CN(C1)CCCOC)CCCOC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is synthesized through the cyclotrimerization of formaldehyde and primary amines bearing the 3-methoxypropyl substituent, forming a hexahydro-s-triazine ring. The process typically involves:

  • Reactants: Formaldehyde (often polymeric forms like paraformaldehyde), 3-methoxypropylamine (a primary amine), and sometimes additional catalysts or solvents.
  • Reaction Conditions: The reaction can be conducted in aqueous or organic media, at ambient or elevated temperatures, depending on the desired purity and yield.
  • Catalysts: Acidic catalysts such as aryl sulfonic acids (e.g., p-toluene sulfonic acid) containing controlled amounts of sulfuric acid and water have been reported to enhance reaction efficiency and selectivity.

Detailed Synthetic Procedure (Based on Patent US20130118996A1 and US3736320A)

  • Formation of the Amine-Formaldehyde Mixture:
    A mixture of 3-methoxypropylamine and formaldehyde is prepared. Polymerized formaldehyde sources like paraformaldehyde or trioxane are commonly used to control the release of formaldehyde during the reaction.

  • Cyclization to Form Hexahydro-s-triazine:
    The mixture is heated under acidic catalysis, promoting the condensation of three molecules of the amine with three molecules of formaldehyde to form the this compound ring structure. The reaction temperature and time are optimized to maximize yield and minimize side reactions.

  • Isolation and Purification:
    Upon completion, the product is isolated by filtration or extraction. It may be purified by recrystallization or distillation depending on the application requirements.

  • Example from Patent Literature:
    In one example, a 75% aqueous solution of this compound was prepared and tested for efficacy in hydrogen sulfide scavenging, indicating the practical utility of the synthesized compound.

Catalyst and Reaction Optimization

  • The use of aryl sulfonic acid catalysts containing 0.5% to 7.0% sulfuric acid and controlled water content (0–10%) has been shown to improve reaction rates and product purity.
  • Water content is critical: small amounts facilitate the reaction, but excess water can reduce yield or cause side reactions.
  • Reaction temperature control is flexible but typically ranges from room temperature to moderate heating to favor cyclization without decomposition.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes Source
Formaldehyde Source Paraformaldehyde or trioxane Polymerized formaldehyde for controlled release
Amine 3-Methoxypropylamine Primary amine with methoxypropyl group
Catalyst p-Toluene sulfonic acid with 0.5–7% H2SO4 Acid catalyst with controlled acidity
Water Content in Catalyst 0–10% Critical for reaction control
Reaction Temperature Ambient to ~80°C Flexible, optimized per batch
Reaction Time Several hours Dependent on scale and conditions
Product Purification Filtration, recrystallization, distillation To achieve high purity
Yield Up to 68% (reported for related triazines) Yield varies with conditions

Research Outcomes and Applications

  • The synthesized this compound exhibits effective hydrogen sulfide scavenging properties, reducing H2S levels dramatically in hydrocarbon mixtures, as demonstrated in comparative studies.
  • The compound forms symmetrical triazine structures that are stable and useful in various industrial applications, including as crosslinking agents or intermediates in polymer chemistry.
  • Mixtures of this compound with other triazines (e.g., hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine) show phase separation, indicating distinct chemical behaviors that can be exploited for tailored applications.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazines .

Scientific Research Applications

Sulfide Scavenging in Hydrocarbon Streams

One of the primary applications of hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine is its effectiveness as a sulfide scavenger. This compound is utilized to remove hydrogen sulfide (H₂S) and other organic sulfides from liquid or gaseous hydrocarbon streams. The process involves contacting the sulfide-containing hydrocarbon with the triazine compound, which reacts to reduce the concentration of harmful sulfides significantly.

Case Study: Efficacy Testing

In a controlled experiment, a mixture containing 2000 ppm of H₂S was treated with 5500 ppm of this compound. After stirring for 30 minutes at room temperature, the H₂S concentration was reduced to 100 ppm. This demonstrates the compound's capacity to effectively scavenge H₂S under practical conditions .

Analytical Methods for Separation and Purification

This compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves a reverse-phase HPLC setup that utilizes acetonitrile and water as mobile phases. This method is scalable for preparative separation and is suitable for pharmacokinetic studies.

Table: HPLC Method Parameters

ParameterDetails
Column TypeNewcrom R1 Reverse Phase
Mobile PhaseAcetonitrile and Water
pH AdjustmentPhosphoric Acid (or Formic Acid for MS)
Particle Size3 µm for UPLC applications

This analytical approach allows for the isolation of impurities and the study of the compound's behavior in biological systems .

Pharmacokinetics and Toxicology

Research indicates that this compound may have implications in pharmacokinetic studies due to its chemical properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its safety and efficacy in potential therapeutic applications.

Toxicological Insights

The compound has been classified with certain health warnings; it is harmful if swallowed and can cause skin irritation . Therefore, careful handling and assessment are necessary when considering its application in any biological context.

Mechanism of Action

The mechanism of action of Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by its ability to penetrate the lipid bilayer and interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural and Functional Group Variations

The substituents on the triazine core critically determine the compound’s physicochemical properties and applications. Below is a comparative analysis of key derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Primary Applications
Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine 223-563-6 3-Methoxypropyl C₁₈H₃₆N₃O₃* 342.5 g/mol Not explicitly stated; likely preservative or catalyst
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine 4719-04-4 2-Hydroxyethyl C₉H₂₁N₃O₃ 219.28 g/mol H₂S scavenger in oil fields; biocide in metalworking fluids
N,N',N''-Tris(dimethylaminopropyl)-hexahydro-1,3,5-triazine 15875-13-5 Dimethylaminopropyl C₁₈H₄₂N₆ 342.58 g/mol Polyurethane foam catalyst
1,3,5-Tri-n-propylhexahydro-1,3,5-triazine 13036-81-2 n-Propyl C₁₂H₂₇N₃ 213.37 g/mol Intermediate in organic synthesis
Reactivity and Solubility
  • Methoxypropyl vs. Hydroxyethyl: The methoxy group (–OCH₃) in this compound reduces polarity compared to the hydroxyethyl (–CH₂CH₂OH) derivative. In contrast, the hydroxyethyl variant’s hydrophilicity (water solubility: >1 g/100 mL at 24°C) makes it suitable for aqueous formulations like metalworking fluids .
  • Amino vs. Alkoxy Groups: The dimethylaminopropyl derivative (CAS 15875-13-5) exhibits basicity due to tertiary amines, enabling its role as a catalyst in polyurethane foam formation . The methoxypropyl derivative lacks such basic sites, suggesting divergent applications.
Functional Performance
  • H₂S Scavenging : Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine reacts efficiently with H₂S in oilfield operations, forming stable thioether byproducts . The methoxypropyl analog’s efficacy in this role is unconfirmed but plausible if reactive sites (e.g., hydroxyl groups) are retained.
  • Biocidal Activity : Hydroxyethyl derivatives are widely used as preservatives due to formaldehyde-releasing properties, which inhibit microbial growth in metalworking fluids . Methoxypropyl groups may reduce formaldehyde release, altering biocidal performance.
Toxicity and Environmental Impact
  • Hydroxyethyl and hydroxypropyl triazines (e.g., CAS 25254-50-6) release formaldehyde, necessitating careful handling to avoid respiratory and dermal hazards . Methoxypropyl derivatives may pose lower formaldehyde exposure risks, though toxicity data is absent in the evidence.

Research Findings and Industrial Relevance

  • Synthetic Pathways: Most triazines are synthesized via stepwise substitution on cyanuric chloride. For example, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is produced by reacting cyanuric chloride with ethanolamine . The methoxypropyl variant likely follows a similar route using 3-methoxypropylamine.
  • Market Applications : Hydroxyethyl triazines dominate the H₂S scavenger market due to cost-effectiveness and proven efficacy . Methoxypropyl derivatives may fill niche roles where reduced polarity or modified reactivity is advantageous.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Hexahydro-1,3,5-tris(3-methoxypropyl)-s-triazine in complex matrices?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), optimized for polar triazine derivatives. For example, electrospray-MS has been validated for structural analogs like Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, where ionization parameters (e.g., capillary voltage: 3.5 kV, desolvation temperature: 350°C) are adjusted to account for substituent effects . Calibration standards should be prepared in matrices mimicking experimental conditions (e.g., metalworking fluids) to mitigate matrix interference.

Q. How do substituent groups (e.g., methoxypropyl vs. hydroxyethyl) influence the stability of hexahydro-s-triazine derivatives?

  • Methodology : Conduct hydrolysis kinetics studies under varying pH and temperature. For instance, hydroxyethyl-substituted triazines degrade via formaldehyde release under acidic conditions, as observed in H2S scavenger applications . Methoxypropyl groups, being ethers, may exhibit slower hydrolysis due to reduced nucleophilic susceptibility. Compare degradation half-lives (t½) using UV-Vis or NMR spectroscopy to track substituent-specific stability .

Q. What synthetic routes are reported for this compound?

  • Methodology : Adapt methods from structurally similar triazines. For example, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is synthesized via cyclocondensation of ethanolamine with formaldehyde under controlled pH (8–10) . Replace ethanolamine with 3-methoxypropylamine and optimize reaction conditions (e.g., solvent: water/ethanol mix, temperature: 60–80°C) to favor triazine ring formation. Monitor progress via <sup>13</sup>C NMR for characteristic triazine carbon signals at ~165 ppm .

Advanced Research Questions

Q. How can contradictory data on environmental degradation pathways of this compound be resolved?

  • Methodology : Employ isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) to track degradation intermediates in soil/water systems. For analogs like hydroxyethyl-triazines, formaldehyde and thiol adducts are major breakdown products . Use high-resolution MS (HRMS) to distinguish between abiotic (e.g., hydrolysis) and microbial degradation pathways. Cross-validate with microcosm studies under aerobic/anaerobic conditions .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Methodology : Stabilize via pH buffering (pH 6–8) and storage in amber glass under inert gas (N2 or Ar). For hydroxyethyl analogs, degradation is minimized at 4°C with antioxidants (e.g., BHT) . Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor purity via HPLC-UV .

Q. How does this compound interact with co-formulants in industrial applications?

  • Methodology : Perform compatibility studies using isothermal calorimetry (ITC) or <sup>1</sup>H NMR to detect interactions. For example, hydroxyethyl-triazines form hydrogen bonds with surfactants, altering biocidal efficacy . Test mixtures at varying ratios (1:1 to 1:10) and temperatures (25–60°C) to identify synergistic or antagonistic effects.

Key Notes

  • Substitute-specific reactivity necessitates tailored methodologies (e.g., methoxypropyl’s ether linkage vs. hydroxyethyl’s alcohol group).
  • Toxicological assessments for the methoxypropyl derivative should follow protocols used for hydroxyethyl analogs, including Ames tests and in vitro cytotoxicity assays .
  • Structural analogs (e.g., EC 223-563-6 ) provide a foundation for hypothesizing applications but require experimental validation.

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